molecular formula C9H15NO3 B193035 Isobutyrylproline CAS No. 23500-15-4

Isobutyrylproline

Cat. No.: B193035
CAS No.: 23500-15-4
M. Wt: 185.22 g/mol
InChI Key: WKQUFVTUGGLNNO-ZETCQYMHSA-N
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Description

. It is characterized by its unique structure, which includes a proline ring substituted with an isobutyryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyrylproline can be synthesized through the reaction of L-proline with isobutyric anhydride. The procedure involves treating L-proline with isobutyric anhydride under controlled conditions to yield N-isobutyrylproline. The reaction typically yields fine crystals with a melting point of 80°-82°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent choice, can be optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Isobutyrylproline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens or alkylating agents are often used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Isobutyrylproline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying amino acid metabolism and protein folding.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which isobutyrylproline exerts its effects involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to influence protein folding and stability due to its cyclic structure. This interaction can affect various biological processes, making it a compound of interest in biochemical research.

Comparison with Similar Compounds

    L-Proline: A naturally occurring amino acid with a similar cyclic structure.

    L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.

    Trans-4-hydroxy-L-proline: A component of mammalian collagen with significant biological importance.

Uniqueness: Isobutyrylproline is unique due to its isobutyryl substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h6-7H,3-5H2,1-2H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUFVTUGGLNNO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178067
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23500-15-4
Record name Isobutyrylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023500154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isobutyrylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOBUTYRYLPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JC6R80S1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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